
Minigastrin, des-trp(1)-asp(5)-leu(12)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Minigastrin, des-trp(1)-asp(5)-leu(12)-, also known as MG11, is a peptide that has been extensively studied for its potential applications in the field of cancer therapy. It is a truncated form of gastrin, a hormone that is produced in the stomach and plays an important role in regulating gastric acid secretion. MG11 has been shown to have a number of biological effects, including the ability to stimulate the growth of certain types of cancer cells. However, it also has potential therapeutic benefits, such as the ability to selectively target cancer cells and induce apoptosis.
作用机制
The mechanism of action of Minigastrin, des-trp(1)-asp(5)-leu(12)- is complex and not fully understood. It is known to bind to the gastrin receptor, which is a G protein-coupled receptor that is overexpressed on many cancer cells. This binding activates a number of downstream signaling pathways, including the PI3K/Akt pathway and the MAPK/ERK pathway. These pathways are involved in a variety of cellular processes, including cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
Minigastrin, des-trp(1)-asp(5)-leu(12)- has a number of biochemical and physiological effects, many of which are related to its ability to activate the gastrin receptor. It has been shown to stimulate the growth of certain types of cancer cells, including pancreatic cancer cells and neuroblastoma cells. However, it also has potential therapeutic benefits, such as the ability to induce apoptosis in cancer cells and inhibit tumor growth.
实验室实验的优点和局限性
One major advantage of Minigastrin, des-trp(1)-asp(5)-leu(12)- is its specificity for the gastrin receptor, which makes it a potentially powerful tool for targeted cancer therapy. However, there are also limitations to its use in lab experiments. For example, its effects can be difficult to study in vitro due to the complex signaling pathways involved. Additionally, its potential toxicity and off-target effects must be carefully evaluated before it can be used in clinical trials.
未来方向
There are a number of potential future directions for research on Minigastrin, des-trp(1)-asp(5)-leu(12)-. One major area of investigation is the development of more effective targeted therapies based on Minigastrin, des-trp(1)-asp(5)-leu(12)-. This could involve the use of modified versions of the peptide that have improved pharmacokinetic properties or the development of combination therapies that target multiple signaling pathways. Additionally, further studies are needed to fully understand the mechanisms of action of Minigastrin, des-trp(1)-asp(5)-leu(12)- and its potential as a therapeutic agent for a variety of different types of cancer.
合成方法
Minigastrin, des-trp(1)-asp(5)-leu(12)- can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common approach involves the use of Fmoc-based solid-phase peptide synthesis, which involves the stepwise addition of amino acid residues to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using a variety of chromatographic techniques.
科学研究应用
Minigastrin, des-trp(1)-asp(5)-leu(12)- has been the subject of numerous scientific studies, particularly in the field of cancer research. One major area of investigation has been its potential as a targeted therapy for cancer. Because Minigastrin, des-trp(1)-asp(5)-leu(12)- binds specifically to the gastrin receptor, which is overexpressed on many cancer cells, it has the potential to selectively target cancer cells while sparing normal cells. This could reduce the toxicity associated with traditional chemotherapy and improve patient outcomes.
属性
CAS 编号 |
101212-63-9 |
|---|---|
分子式 |
C70H91N15O26 |
分子量 |
1558.6 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C70H91N15O26/c1-32(2)19-40(71)61(102)79-47(25-54(90)91)67(108)83-50(28-57(96)97)69(110)85-51(29-58(98)99)70(111)84-49(27-56(94)95)68(109)81-46(24-53(88)89)63(104)75-34(5)60(101)78-44(22-36-15-17-38(86)18-16-36)62(103)74-31-52(87)76-45(23-37-30-73-41-14-10-9-13-39(37)41)65(106)80-43(20-33(3)4)64(105)82-48(26-55(92)93)66(107)77-42(59(72)100)21-35-11-7-6-8-12-35/h6-18,30,32-34,40,42-51,73,86H,19-29,31,71H2,1-5H3,(H2,72,100)(H,74,103)(H,75,104)(H,76,87)(H,77,107)(H,78,101)(H,79,102)(H,80,106)(H,81,109)(H,82,105)(H,83,108)(H,84,111)(H,85,110)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,98,99)/t34-,40-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChI 键 |
ORZPRFPUQBDMNS-MEHQFLSCSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N |
其他 CAS 编号 |
101212-63-9 |
序列 |
LDDDDDAYGWLDF |
同义词 |
gastrin (21-34) gastrin 14 gastrin tetradecapeptide gastrin-14 minigastrin SHG14NS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



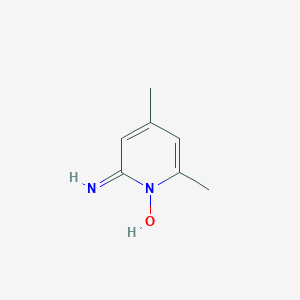
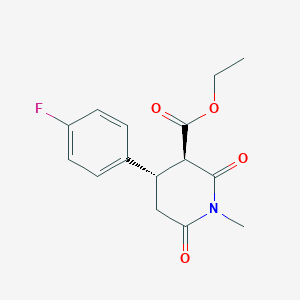
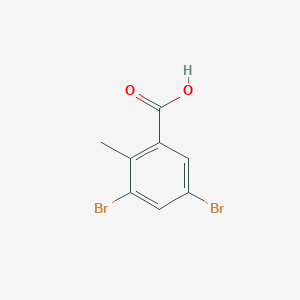
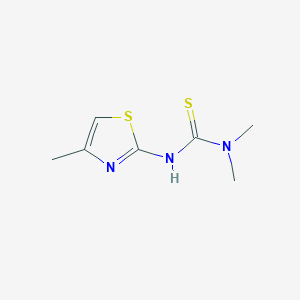
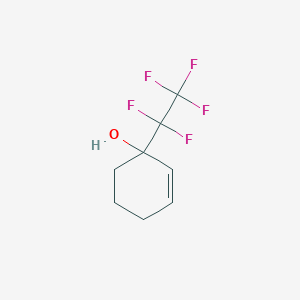

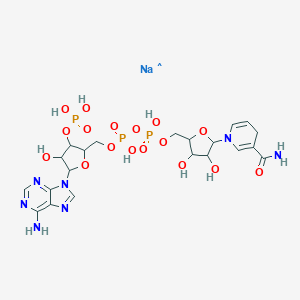
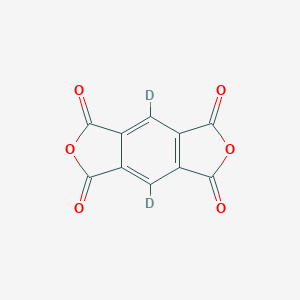



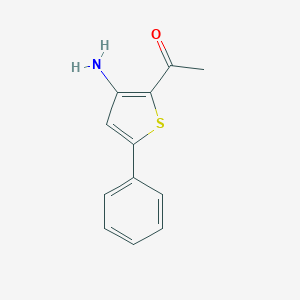
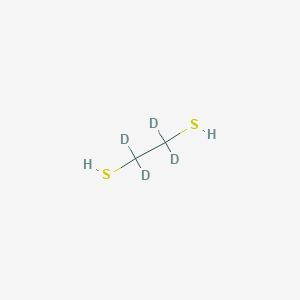
![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile](/img/structure/B34539.png)